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Compound of Interest

Compound Name: 1-Fluoro-2,2-dimethylpropane

Cat. No.: B3054227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for neopentyl fluoride (1-
fluoro-2,2-dimethylpropane) and its structural isomers, tert-butyl fluoride, isobutyl fluoride,

and the straight-chain analogue, n-pentyl fluoride. Due to the limited availability of experimental

data for neopentyl fluoride, this guide utilizes predicted spectroscopic values to facilitate its

characterization and differentiation from similar alkyl fluorides.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features for neopentyl fluoride and its

comparators. These values are essential for the identification and structural elucidation of these

compounds.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift (ppm) &
Multiplicity

Coupling Constant (J, Hz)

Neopentyl Fluoride (Predicted)
~3.9 (d, 2H, -CH₂F), ~1.0 (s,

9H, -C(CH₃)₃)
²JHF ≈ 48

tert-Butyl Fluoride ~1.3 (d, 9H, -C(CH₃)₃) ³JHF ≈ 20

Isobutyl Fluoride

~4.2 (dt, 2H, -CH₂F), ~2.0 (m,

1H, -CH), ~1.0 (d, 6H, -

CH(CH₃)₂)

²JHF ≈ 47, ³JHH ≈ 6

n-Pentyl Fluoride
4.4 (dt, 2H, -CH₂F), 1.7 (m,

2H), 1.4 (m, 4H), 0.9 (t, 3H)
²JHF ≈ 47, ³JHH ≈ 7

Table 2: ¹³C NMR Spectroscopic Data

Compound C1 (ppm, ¹JCF Hz) C2 (ppm, ²JCF Hz)
Other Carbons
(ppm)

Neopentyl Fluoride

(Predicted)
~90 (d, ~165) ~35 (d, ~20) ~27 (-C(CH₃)₃)

tert-Butyl Fluoride ~94 (d, ~170) ~31 (d, ~21) -

Isobutyl Fluoride ~89 (d, ~165) ~29 (d, ~20)
~20 (-CH), ~19 (-

CH(CH₃)₂)

n-Pentyl Fluoride ~84 (d, ~164) ~30 (d, ~19) ~28, ~22, ~14

Table 3: ¹⁹F NMR Spectroscopic Data

Compound Chemical Shift (ppm vs. CFCl₃)

Neopentyl Fluoride (Predicted) ~ -220

tert-Butyl Fluoride ~ -145[1][2]

Isobutyl Fluoride ~ -218

n-Pentyl Fluoride ~ -218
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Table 4: Infrared (IR) Spectroscopy Data

Compound C-F Stretch (cm⁻¹)
Other Key Absorptions
(cm⁻¹)

Neopentyl Fluoride (Predicted) ~1050 C-H stretch: 2800-3000

tert-Butyl Fluoride ~1190 C-H stretch: 2800-3000

Isobutyl Fluoride ~1050 C-H stretch: 2800-3000

n-Pentyl Fluoride ~1075 C-H stretch: 2800-3000

Table 5: Mass Spectrometry Data

Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

Neopentyl Fluoride (Predicted) 90 57 ([M-CH₂F]⁺), 41

tert-Butyl Fluoride 76 57 ([M-F]⁺)

Isobutyl Fluoride 76 57, 43

n-Pentyl Fluoride 90 43, 29

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument

parameters should be optimized for the specific sample and apparatus used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H,
¹³C, ¹⁹F)

Sample Preparation: Dissolve 5-10 mg of the alkyl fluoride in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-100

ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and

a longer relaxation delay (e.g., 2-5 seconds) are typically required.

¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is

required. A wide spectral width is often necessary due to the large chemical shift range of

fluorine. A common reference standard is CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or

NaCl plates to form a thin film. Solid samples can be analyzed as a KBr pellet or using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder first, which is then automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like alkyl fluorides, gas chromatography-mass

spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile

solvent (e.g., dichloromethane) is injected into the GC.

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment

ions.

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z).

Data Analysis: The resulting mass spectrum shows the relative abundance of different

fragment ions, which provides information about the molecular weight and structure of the

compound.

Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an alkyl fluoride.
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Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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